![molecular formula C18H16ClN3O B12571632 Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl- CAS No. 608515-98-6](/img/structure/B12571632.png)
Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-[2-(4-chlorophenyl)ethyl]-N’-5-isoquinolinyl- is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea moiety linked to a 4-chlorophenyl group and an isoquinolinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-[2-(4-chlorophenyl)ethyl]-N’-5-isoquinolinyl- typically involves the reaction of 4-chlorophenylethylamine with isoquinoline-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Urea, N-[2-(4-chlorophenyl)ethyl]-N’-5-isoquinolinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials with specific properties.
作用机制
The mechanism of action of urea, N-[2-(4-chlorophenyl)ethyl]-N’-5-isoquinolinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
N-phenyl-N’-4-pyridylurea: Known for its cytokinin-like activity and used in plant growth regulation.
N,N’-diphenylurea: Exhibits various biological activities and is used in medicinal chemistry.
N-(3-fluorophenyl)-N’-2-thiazolylurea: Studied for its herbicidal and cytokinin-like activities.
Uniqueness
Urea, N-[2-(4-chlorophenyl)ethyl]-N’-5-isoquinolinyl- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
属性
CAS 编号 |
608515-98-6 |
|---|---|
分子式 |
C18H16ClN3O |
分子量 |
325.8 g/mol |
IUPAC 名称 |
1-[2-(4-chlorophenyl)ethyl]-3-isoquinolin-5-ylurea |
InChI |
InChI=1S/C18H16ClN3O/c19-15-6-4-13(5-7-15)8-11-21-18(23)22-17-3-1-2-14-12-20-10-9-16(14)17/h1-7,9-10,12H,8,11H2,(H2,21,22,23) |
InChI 键 |
FMIYWZJLPIUTPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCCC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Bis[2-(carboxymethoxy)ethyl]glycine](/img/structure/B12571552.png)
![[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid](/img/structure/B12571559.png)

![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)-](/img/structure/B12571572.png)

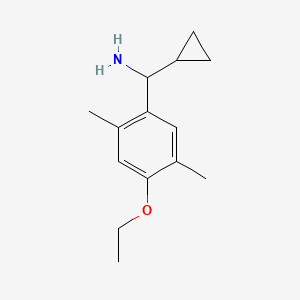
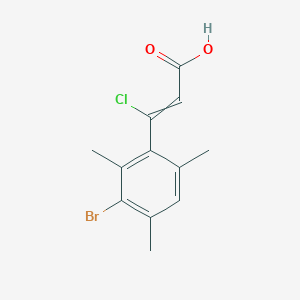
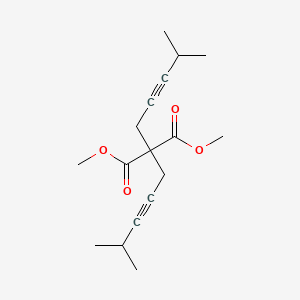
![1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate](/img/structure/B12571615.png)
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine](/img/structure/B12571619.png)
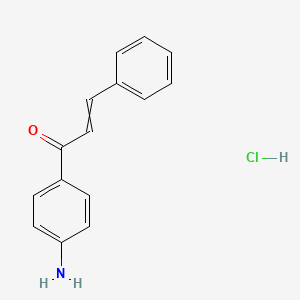

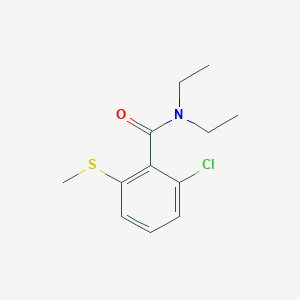
![2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12571650.png)
